Researchers use different techniques to characterize 2-(Cyanomethyl)benzonitrile, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [Ref for techniques - Citation needed]
Scientific studies have explored potential applications for 2-(Cyanomethyl)benzonitrile in different areas. These include:
2-(Cyanomethyl)benzonitrile, with the chemical formula C₉H₆N₂ and a molecular weight of 142.16 g/mol, is an organic compound characterized by a benzonitrile structure with a cyanomethyl group attached to the benzene ring. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. It has a high bioavailability score and is soluble in organic solvents, making it suitable for various
Research indicates that 2-(Cyanomethyl)benzonitrile exhibits biological activity through its interaction with nitrilase enzymes found in Rhodococcus rhodochrous. The hydrolysis of this compound leads to the formation of metabolites that may influence cellular processes such as signaling pathways and gene expression. Furthermore, derivatives of this compound have shown antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
The synthesis of 2-(Cyanomethyl)benzonitrile can be achieved through several methods:
2-(Cyanomethyl)benzonitrile has several applications:
Studies on 2-(Cyanomethyl)benzonitrile reveal its interaction with specific enzymes, particularly nitrilases. These interactions are crucial for understanding its metabolic pathways and potential toxicological effects. The compound's ability to influence cellular metabolism and gene expression highlights its relevance in biochemical research and pharmacology .
Several compounds share structural similarities with 2-(Cyanomethyl)benzonitrile. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
4-Methyl-[1,1'-biphenyl]-2-carbonitrile | 0.96 | Methyl substitution on biphenyl enhances solubility |
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | 0.96 | Similar structure but different substitution pattern |
3-Cyanobenzonitrile | 0.93 | Different position of the cyano group affecting reactivity |
4-Cyanobenzonitrile | 0.92 | Variations in biological activity due to positional changes |
These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences compared to 2-(Cyanomethyl)benzonitrile, highlighting the uniqueness of this compound in terms of its specific interactions and applications in medicinal chemistry and organic synthesis .
The compound 2-(Cyanomethyl)benzonitrile follows systematic International Union of Pure and Applied Chemistry nomenclature conventions with precise structural designation [1] [2]. The official International Union of Pure and Applied Chemistry name is 2-(cyanomethyl)benzonitrile, reflecting the ortho-position of the cyanomethyl substituent relative to the benzonitrile core [5].
Table 1: Systematic Identification Parameters
Property | Value | Reference Database |
---|---|---|
International Union of Pure and Applied Chemistry Name | 2-(cyanomethyl)benzonitrile | PubChem [2] |
Chemical Abstracts Service Registry Number | 3759-28-2 | Multiple databases [1] [5] [6] |
European Community Number | 223-167-3 | European Chemicals Agency [2] |
Chemical Entities of Biological Interest Identifier | CHEMBL2334121 | ChEMBL Database [2] |
Distributed Structure-Searchable Toxicity Substance Identifier | DTXSID80191026 | Environmental Protection Agency [2] |
Nikkaji Number | J126.347A | Japan Chemical Substance Dictionary [2] |
National Service Center Number | 340237 | National Cancer Institute [2] |
The compound exhibits multiple synonymous nomenclature forms, including α-Cyano-o-tolunitrile, Homophthalonitrile, 2-Cyanophenylacetonitrile, and 2-Cyanobenzyl cyanide [1] [5]. These alternative names reflect different systematic approaches to describing the molecular architecture and functional group arrangement [3].
2-(Cyanomethyl)benzonitrile possesses the molecular formula C₉H₆N₂ with a molecular weight of 142.16 grams per mole [1] [2] [6]. The compound exhibits constitutional isomerism with its meta and para counterparts, demonstrating distinct regioselectivity patterns in various chemical and biological transformations .
Table 2: Constitutional Isomers of Cyanomethylbenzonitrile
Isomer Position | Chemical Abstracts Service Number | Systematic Name | Biotransformation Selectivity |
---|---|---|---|
Ortho (2-) | 3759-28-2 | 2-(cyanomethyl)benzonitrile | Preferential aliphatic nitrile hydrolysis [4] [9] |
Meta (3-) | 16532-78-8 | 3-(cyanomethyl)benzonitrile | Enhanced enzyme-substrate binding affinity |
Para (4-) | Not specified | 4-(cyanomethyl)benzonitrile | Distinct regioselective biotransformation |
The structural representation follows the International Chemical Identifier format: InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2, with the corresponding International Chemical Identifier Key: GKHSEDFDYXZGCG-UHFFFAOYSA-N [1] [2] [6]. The Simplified Molecular Input Line Entry System notation is expressed as N#CCC1=CC=CC=C1C#N, clearly depicting the dual nitrile functionality [1] [5] [10].
Research investigations have demonstrated that constitutional isomers exhibit markedly different enzymatic transformation patterns [4] [9]. Rhodococcus rhodochrous LL100-21 biotransformation studies revealed that the ortho-isomer preferentially undergoes aliphatic nitrile group hydrolysis to form 2-(cyanophenyl)acetic acid, while meta and para isomers predominantly experience aromatic nitrile hydrolysis [4] [9].
X-ray crystallographic studies of aromatic nitrile compounds provide crucial insights into molecular geometry and crystal packing arrangements [11] [12] [13]. While specific crystallographic data for 2-(Cyanomethyl)benzonitrile remains limited in the current literature, related benzonitrile derivatives demonstrate characteristic structural features that inform our understanding of this compound [14] [15] [16].
Crystallographic investigations of similar benzonitrile compounds reveal distinct molecular geometries influenced by nitrile group positioning [13] [15]. The crystal packing of benzonitrile derivatives typically involves weak intermolecular π-π stacking interactions with centroid-centroid distances ranging from 3.8172 to 3.9349 Ångströms [13]. These interactions contribute significantly to the overall stability of the crystalline lattice structure [11] [16].
Table 3: Comparative Crystallographic Parameters for Related Benzonitrile Compounds
Compound | Crystal System | Space Group | Intermolecular Interactions | Reference |
---|---|---|---|---|
2-(4-Methylphenyl)benzonitrile | Not specified | Not specified | π-π stacking (3.8172-3.9349 Å) | Acta Crystallographica [13] |
4-(1H-Benzimidazol-2-yl)benzonitrile | Monoclinic | Not specified | N-H⋯N hydrogen bonds | Acta Crystallographica [15] |
2-(Cyanomethoxy)benzonitrile | Monoclinic | P21/c | C-H⋯N and C-H⋯O interactions | International Union of Crystallography [14] |
The 2-(Cyanomethoxy)benzonitrile crystal structure provides particularly relevant structural insights, adopting an overall L-shaped configuration where the cyanomethoxy residue maintains approximate perpendicular orientation to the benzonitrile plane [14]. Molecules assemble into dimers through C-H⋯N and C-H⋯O interactions, forming sheet structures with noteworthy π-π interactions resulting in distinct offset π-stacking arrangements [14].
Density functional theory calculations at the B3LYP level using cluster models have been employed to investigate surface interactions and molecular conformations of benzonitrile derivatives [17]. These computational studies demonstrate that C≡N [2+2] cycloaddition represents the selective pathway for chemisorbed benzonitrile compounds at semiconductor surfaces [17].
The conformational behavior of 2-(Cyanomethyl)benzonitrile involves complex rotational dynamics around the cyanomethyl substituent attachment point [18] [19] [20]. Computational chemistry data indicates the presence of one rotatable bond, corresponding to the C-C bond connecting the cyanomethyl group to the benzene ring [18] [10].
Nuclear magnetic resonance and density functional theory studies of related compounds provide insights into rotational barriers and conformational preferences [21] [19]. Research on tautomeric equilibria in similar cyano-substituted aromatic systems reveals that ring-chain tautomerism can occur under specific conditions [21]. Mass spectrometry investigations of 2-cyanobenzoic acids demonstrate evidence of tautomeric equilibria between ring and open-chain forms in the gas phase [21].
Table 4: Conformational and Dynamic Properties
Parameter | Value | Computational Method | Reference |
---|---|---|---|
Rotatable Bonds | 1 | ChemScene Prediction | ChemScene Database [18] |
Topological Polar Surface Area | 47.58 Ų | Computational Prediction | ChemScene Database [18] |
Predicted Collision Cross Section [M+H]⁺ | 144.2 Ų | Theoretical Calculation | PubChemLite [10] |
Predicted Collision Cross Section [M+Na]⁺ | 154.7 Ų | Theoretical Calculation | PubChemLite [10] |
Molecular dynamics simulations of benzonitrile compounds reveal complex orientational relaxation behaviors [20]. The simulations demonstrate that collective reorientation occurs slower than single-molecule reorientation by a factor of 1.67, consistent with experimental observations [20]. These studies provide direct evidence of local antiparallel benzonitrile configurations, with significant Coulombic interactions between nitrile groups and hydrogen atoms on adjacent molecules playing crucial roles in structural formation [20].
Density functional theory calculations using the M06-2X functional and extended basis sets have been employed to investigate rotational barriers in related benzonitrile derivatives [19]. These computational investigations reveal that formyl group rotational barriers typically range from 20-23 kilocalories per mole, while aromatic ring rotational barriers vary significantly depending on substituent effects [19]. The presence of ortho-substituents can substantially influence rotational dynamics, with barriers ranging from 2.5 to 9.8 kilocalories per mole depending on the specific substituent characteristics [19].
Vibrational spectroscopy studies of benzonitrile derivatives provide additional conformational insights [22] [23]. Infrared spectroscopic investigations using mass-selective detection in helium nanodroplets reveal unique structural arrangements and hydrogen-bonding patterns [22]. These studies demonstrate that water molecules can form nearly linear hydrogen bonds with nitrile nitrogen atoms, influencing overall molecular conformation [22].
Irritant